![molecular formula C16H14O4 B3132274 2-Hydroxy-6-[2-(4-hydroxy-phenyl)-vinyl]-benzoic acid methyl ester CAS No. 365543-15-3](/img/structure/B3132274.png)
2-Hydroxy-6-[2-(4-hydroxy-phenyl)-vinyl]-benzoic acid methyl ester
Overview
Description
2-Hydroxy-6-[2-(4-hydroxy-phenyl)-vinyl]-benzoic acid methyl ester, also known as 2H6VBA, is a synthetic derivative of benzoic acid that has been increasingly studied in recent scientific research. This compound is a promising agent for various applications, including drug delivery, photodynamic therapy, and tissue engineering. The aim of
Scientific Research Applications
Synthesis and Material Development
The compound 2-Hydroxy-6-[2-(4-hydroxy-phenyl)-vinyl]-benzoic acid methyl ester is involved in the synthesis of novel bifunctional poly-monomer materials, such as 4-(4-vinylphenyl) benzoic acid-(4-vinyl) phenyl ester. This process involves esterification, reduction, and dehydrolysis steps, starting from 4-(4-acetylphenyl) benzoic acid and 4-acetyl phenol. These materials have been explored for their potential in liquid crystal applications, showcasing the role of such complex esters in the development of advanced materials with specific optical and physical properties (Wei Ting et al., 2012).
Mechanism of Action
Target of Action
The compound’s structure suggests it may interact with proteins or enzymes involved in carbon-carbon bond forming reactions .
Mode of Action
Based on its structural similarity to other compounds, it may participate in suzuki–miyaura cross-coupling reactions . This type of reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, facilitated by a palladium catalyst .
Biochemical Pathways
The compound may be involved in biochemical pathways related to carbon-carbon bond formation, such as the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .
Pharmacokinetics
Its solubility in chloroform and methanol suggests it may have good bioavailability.
Result of Action
Its potential involvement in carbon-carbon bond forming reactions suggests it may play a role in the synthesis of complex organic molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of a suitable catalyst can influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and is performed under mild conditions .
properties
IUPAC Name |
methyl 2-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-20-16(19)15-12(3-2-4-14(15)18)8-5-11-6-9-13(17)10-7-11/h2-10,17-18H,1H3/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOORHZWPIPGHB-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)C=CC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CC=C1O)/C=C/C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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